Cas no 140413-06-5 (Dibenz[b,f][1,4]oxazepin-11(10H)-one,2-hydroxy-7,9,10-trimethyl-)
![Dibenz[b,f][1,4]oxazepin-11(10H)-one,2-hydroxy-7,9,10-trimethyl- structure](https://it.kuujia.com/scimg/cas/140413-06-5x500.png)
140413-06-5 structure
Nome del prodotto:Dibenz[b,f][1,4]oxazepin-11(10H)-one,2-hydroxy-7,9,10-trimethyl-
Dibenz[b,f][1,4]oxazepin-11(10H)-one,2-hydroxy-7,9,10-trimethyl- Proprietà chimiche e fisiche
Nomi e identificatori
-
- Dibenz[b,f][1,4]oxazepin-11(10H)-one,2-hydroxy-7,9,10-trimethyl-
- 8-hydroxy-2,4,5-trimethylbenzo[b][1,4]benzoxazepin-6-one
- Dibenzoxazepinone 44
- 2-Hydroxy-7,9,10-trimethyl-dibenz(b,f)(1,4)oxazepin-11-(10H)-one
- BDBM1993
- CHEMBL300608
- 8-hydroxy-2,4,5-trimethyl-benzo[b][1,4]benzoxazepin-6-one
- 2OH-7,9,10triMe-DBOA-11one
- 13-hydroxy-5,7,9-trimethyl-2-oxa-9-azatricyclo[9.4.0.0^{3,8}]pentadeca-1(15),3,5,7,11,13-hexaen-10-one
- 2-Hydroxy-7,9,10-trimethyl-dibenz[b,f][1,4]oxazepin-11-(10H)-one
- DTXSID70161359
- 140413-06-5
-
- Inchi: InChI=1S/C16H15NO3/c1-9-6-10(2)15-14(7-9)20-13-5-4-11(18)8-12(13)16(19)17(15)3/h4-8,18H,1-3H3
- Chiave InChI: ITLJTFLFDKESMH-UHFFFAOYSA-N
- Sorrisi: CC1C=C(C)C2N(C(C3=CC(O)=CC=C3OC=2C=1)=O)C
Proprietà calcolate
- Massa esatta: 269.10525
- Massa monoisotopica: 269.105193
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 1
- Conta accettatore di obbligazioni idrogeno: 3
- Conta atomi pesanti: 20
- Conta legami ruotabili: 0
- Complessità: 386
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 49.8
- XLogP3: 2.9
Proprietà sperimentali
- Densità: 1.262
- Punto di ebollizione: 479.8°Cat760mmHg
- Punto di infiammabilità: 244°C
- Indice di rifrazione: 1.623
- PSA: 49.77
Dibenz[b,f][1,4]oxazepin-11(10H)-one,2-hydroxy-7,9,10-trimethyl- Letteratura correlata
-
Jonas Van Rie,Wim Thielemans Nanoscale, 2017,9, 8525-8554
-
3. Cell morphology as a design parameter in the bioengineering of cell–biomaterial surface interactionsRichard Thorogate,Nicola Mordan Biomater. Sci., 2021,9, 8032-8050
-
Julien Lombard,Thierry Biben,Samy Merabia Nanoscale, 2016,8, 14870-14876
-
5. Carambola-shaped LiFePO4/C nanocomposites: directing synthesis and enhanced Li storage properties†Xueliang Li,Hongchang Jin,Shuai Liu,Sen Xin,Yu Meng,Jiejie Chen J. Mater. Chem. A, 2015,3, 116-120
140413-06-5 (Dibenz[b,f][1,4]oxazepin-11(10H)-one,2-hydroxy-7,9,10-trimethyl-) Prodotti correlati
- 1388070-71-0(7-bromo-4-methyl-1H-1,2,3-benzotriazole)
- 1259123-06-2(3-chloro-2-{4-methyl-4H,5H,6H,7H-thieno3,2-cpyridine-5-carbonyl}-1H-indole)
- 1805589-99-4(2,5-Bis(trifluoromethyl)-3-methylbenzyl alcohol)
- 1805104-55-5(4-Amino-3-chloro-6-(difluoromethyl)-2-hydroxypyridine)
- 2640862-46-8(4-methyl-6-(4-{6-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl}piperazin-1-yl)-2-(methylsulfanyl)pyrimidine)
- 2137785-96-5(7-tert-butyl-5-chloro-2-cyclopropyl-1,2,4triazolo1,5-apyridine)
- 865285-38-7(N-5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl-3,5-dimethoxybenzamide)
- 2248308-83-8(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-[2-(pyridin-3-yl)acetamido]benzoate)
- 303995-13-3((2E)-3-[(4-methylphenyl)amino]-2-(thiophen-2-yl)prop-2-enenitrile)
- 2229616-57-1(tert-butyl 4-(3-hydroxypiperidin-3-yl)methyl-3-methylpiperidine-1-carboxylate)
Fornitori consigliati
Taizhou Jiayin Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso

Heyuan Broad Spectrum Biotechnology Co., Ltd
Membro d'oro
CN Fornitore
Reagenti

Baoji Haoxiang Bio-technology Co.Ltd
Membro d'oro
CN Fornitore
Grosso
Xiamen PinR Bio-tech Co., Ltd.
Membro d'oro
CN Fornitore
Grosso

Shanghai Xinsi New Materials Co., Ltd
Membro d'oro
CN Fornitore
Grosso
